molecular formula C8H13NO2 B12007045 Glutarimide, N,3,3-trimethyl- CAS No. 25115-67-7

Glutarimide, N,3,3-trimethyl-

Cat. No.: B12007045
CAS No.: 25115-67-7
M. Wt: 155.19 g/mol
InChI Key: FMGADNVMWHSJDJ-UHFFFAOYSA-N
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Description

Glutarimide, N,3,3-trimethyl- is an organic compound with the molecular formula C₇H₁₃NO₂. It is a derivative of glutarimide, characterized by the presence of three methyl groups attached to the nitrogen and the third carbon atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutarimide, N,3,3-trimethyl- typically involves the reaction of glutaric anhydride with a suitable amine under controlled conditions. One common method includes:

    Ammoniation Reaction: Adding an ammonia solution to glutaric anhydride to form glutaric acid monoamide.

    Cyclization: Heating the glutaric acid monoamide in the presence of a dehydrating agent to form the glutarimide ring structure.

    Methylation: Introducing methyl groups through a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of Glutarimide, N,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glutarimide, N,3,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced to form amines or other reduced derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amines or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Glutarimide, N,3,3-trimethyl- has several scientific research applications:

    Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.

    Biological Research: Employed in studies related to enzyme inhibition and protein synthesis.

    Chemical Research: Utilized as a building block in organic synthesis and the development of new chemical entities.

    Industrial Applications: Applied in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Glutarimide, N,3,3-trimethyl- involves its interaction with specific molecular targets:

    Protein Synthesis Inhibition: Inhibits protein synthesis by binding to ribosomal subunits, preventing the elongation of peptide chains.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.

    Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Uniqueness

Glutarimide, N,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other glutarimide derivatives.

Properties

CAS No.

25115-67-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1,4,4-trimethylpiperidine-2,6-dione

InChI

InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3

InChI Key

FMGADNVMWHSJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)C)C

Origin of Product

United States

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